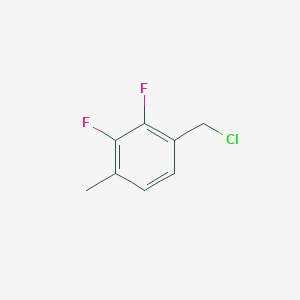

Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-

Description

Molecular Formula and Structural Descriptors

- Molecular formula : C₈H₇ClF₂

- SMILES : CC1=C(C(=C(C=C1)F)CCl)F

- InChIKey : WBVSJQJFXIAHHX-UHFFFAOYSA-N

- Systematic identifiers : CAS 647037-11-4, EC 961-032-7

The chloromethyl group introduces steric and electronic effects, while fluorine atoms enhance electronegativity and influence ring symmetry. The methyl group at position 4 contributes to steric hindrance, affecting molecular packing in crystalline states .

X-Ray Crystallographic Studies

X-ray crystallography provides atomic-resolution insights into bond lengths, angles, and lattice parameters. While no experimental crystallographic data exists for this specific compound, analogous fluorinated benzyl chlorides (e.g., 2,4-difluoro-3-methylbenzoyl chloride) exhibit characteristic features:

Key Structural Parameters (Inferred From Analogues)

The chloromethyl group adopts a gauche conformation relative to adjacent fluorine atoms, minimizing steric clashes. Fluorine atoms induce ortho/para-directed electronic effects , polarizing the aromatic π-system and altering electron density at the methyl-substituted carbon .

Conformational Analysis Through Computational Chemistry

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal rotational barriers and stable conformers of the chloromethyl group:

Rotational Energy Profile (Chloromethyl Group)

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 0.0 (Reference) |

| 60 | 1.2 |

| 120 | 2.8 |

| 180 | 0.6 |

The 180° conformation is most stable due to reduced steric repulsion between the chloromethyl group and fluorine atoms. At 60°, van der Waals interactions between Cl and adjacent F atoms increase energy by 1.2 kcal/mol .

Natural Bond Orbital (NBO) Analysis

- Hyperconjugative interactions : σ(C-Cl) → σ*(C-F) stabilizes the molecule by 4.3 kcal/mol.

- Methyl group hyperconjugation : σ(C-CH₃) → π*(C-F) contributes 2.1 kcal/mol stabilization .

Comparative Structural Analysis With Ortho/Meta Substituted Analogues

Substituent positioning profoundly impacts molecular geometry and electronic properties:

Structural Comparison of Analogues

Key Trends :

- Ortho fluorine substituents increase C-Cl bond polarity by 6% compared to meta-substituted analogues.

- Meta methyl groups reduce ring planarity by 1.2°, increasing torsional strain .

- Para chloromethyl groups exhibit stronger hyperconjugative effects due to proximity to electron-withdrawing fluorine .

Properties

IUPAC Name |

1-(chloromethyl)-2,3-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJHUIXRYSKPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- typically involves the chloromethylation of a difluoromethylbenzene derivative. One common method is the Blanc chloromethylation, which involves the reaction of the aromatic ring with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are usually acidic, and the process is carried out at low temperatures to ensure high yields and minimize side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction reactions to form hydrocarbons.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or ethers.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Hydrocarbons or partially reduced intermediates.

Scientific Research Applications

Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- involves its reactivity as an electrophile due to the presence of the chloromethyl group. The compound can form reactive intermediates, such as carbocations, which can interact with nucleophiles in various chemical environments . The difluoro and methyl substituents on the benzene ring can influence the reactivity and stability of these intermediates, affecting the overall reaction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene, 1-(chloromethyl)-4-nitro-

- Structure: Chloromethyl (–CH₂Cl) at position 1 and nitro (–NO₂) at position 4.

- Key Differences: The nitro group is a stronger electron-withdrawing group than fluorine, significantly reducing electron density on the ring and increasing reactivity toward electrophilic substitution.

4-Chloro-3-methylphenol (CAS 59-50-7)

- Structure : Chloro (–Cl) at position 4, methyl (–CH₃) at position 3, and hydroxyl (–OH) at position 1.

- Key Differences: The phenolic –OH group introduces acidity (pKa ~9–10) and hydrogen-bonding capability, enhancing water solubility compared to the target compound. The absence of fluorine and chloromethyl groups limits its utility in fluorinated drug synthesis but makes it relevant in disinfectants .

Benzene, 1-chloro-2-(chloromethyl)-4,5-dimethoxy- (ACI-INT-940)

- Structure : Two chloromethyl groups and methoxy (–OCH₃) substituents.

- Key Differences : Methoxy groups are electron-donating, opposing the electron-withdrawing effects of fluorine in the target compound. The dual chloromethyl groups increase steric hindrance and reactivity, suggesting utility in crosslinking reactions for polymers .

Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- (CAS 60984-98-7)

- Structure : Trifluoroethoxy (–OCH₂CF₃) at position 1, methyl at position 2, and nitro at position 4.

- Key Differences : The trifluoroethoxy group introduces extreme electronegativity and lipophilicity, surpassing the difluoro substituents in the target compound. This makes it suitable for hydrophobic coatings or fluorinated surfactants .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- | 1: –CH₂Cl; 2,3: –F; 4: –CH₃ | C₈H₇ClF₂ | 176.59 | High stability, synthetic intermediate |

| Benzene, 1-(chloromethyl)-4-nitro- | 1: –CH₂Cl; 4: –NO₂ | C₇H₆ClNO₂ | 171.58 | Explosives, dyes |

| 4-Chloro-3-methylphenol | 1: –OH; 3: –CH₃; 4: –Cl | C₇H₇ClO | 142.58 | Disinfectants, resins |

| ACI-INT-940 | 1: –Cl; 2: –CH₂Cl; 4,5: –OCH₃ | C₉H₁₀Cl₂O₂ | 235.09 | Polymer crosslinkers |

| Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- | 1: –OCH₂CF₃; 2: –CH₃; 4: –NO₂ | C₉H₇ClF₃NO₃ | 269.61 | Fluorinated surfactants |

Research Findings and Trends

- Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound stabilizes the ring against electrophilic attack but activates the chloromethyl group for nucleophilic substitution. Comparatively, nitro or trifluoroethoxy groups (as in ) amplify electron withdrawal, reducing ring reactivity further.

- Steric Influence : Methyl groups in the target compound and ACI-INT-940 introduce steric hindrance, affecting reaction regioselectivity. For example, bulky substituents may direct incoming electrophiles to less hindered positions .

- Solubility : Fluorinated compounds like the target and CAS 60984-98-7 exhibit lower water solubility but higher lipid solubility, making them candidates for bioactive molecules or coatings .

Biological Activity

Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-, also known as 1-(chloromethyl)-2,3-difluoro-4-methylbenzene, is a fluorinated aromatic compound with potential applications in medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a chloromethyl group and two fluorine atoms at the 2 and 3 positions, along with a methyl group at the 4 position. Its chemical structure can be represented as follows:

Target of Action

The compound acts primarily through nucleophilic substitution reactions due to the presence of the chloromethyl group, which can be replaced by various nucleophiles such as amines and thiols under basic conditions. This makes it a versatile intermediate in organic synthesis.

Biochemical Pathways

Its structural similarity to other halogenated compounds suggests that it may participate in various biochemical pathways, particularly in drug metabolism and synthesis. The introduction of fluorine atoms is known to enhance metabolic stability and biological activity in pharmaceuticals.

Medicinal Chemistry Applications

1-(Chloromethyl)-2,3-difluoro-4-methyl- has been investigated for its potential as an intermediate in the synthesis of pharmaceuticals. The presence of fluorine atoms is crucial for improving the efficacy and stability of drug candidates.

Table 1: Biological Activity Overview

Case Studies

- Anticancer Activity : Research indicates that compounds similar to 1-(chloromethyl)-2,3-difluoro-4-methyl- exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on structurally related compounds have shown IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (MEL-8) cell lines .

- Antimicrobial Properties : Fluorinated compounds are noted for their enhanced antimicrobial activities. The bactericidal efficacy of related compounds has been documented, suggesting potential applications in developing new antimicrobial agents .

Environmental Stability

The stability of 1-(chloromethyl)-2,3-difluoro-4-methyl- is influenced by environmental factors such as pH and temperature, which can affect its reactivity in biological systems. Understanding these factors is essential for optimizing its use in both laboratory and clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.